3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)-
CAS No.: 113225-18-6
Cat. No.: VC20892675
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113225-18-6 |
|---|---|
| Molecular Formula | C15H23NO4 |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | (3R,4S)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol |
| Standard InChI | InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m1/s1 |
| Standard InChI Key | MGNNDUKLPNLAFW-NEPJUHHUSA-N |
| Isomeric SMILES | CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C=C2OC)OC)OC |
| SMILES | CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC |
| Canonical SMILES | CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC |
Introduction
Chemical Structure and Identification
Basic Identification Parameters
The compound is registered in chemical databases with specific identifiers that allow for its unambiguous identification in scientific literature and commercial catalogs. The table below summarizes the key identification parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 113225-18-6 |
| Molecular Formula | C₁₅H₂₃NO₄ |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | (3R,4S)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol |
| InChI | InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m1/s1 |
| InChIKey | MGNNDUKLPNLAFW-NEPJUHHUSA-N |
| Canonical SMILES | CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC |
| Isomeric SMILES | CN1CCC@HC2=C(C=C(C=C2OC)OC)OC |
Table 1: Basic identification parameters for 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- .
Structural Characteristics
The structural features of this compound are defined by several key elements:
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A six-membered piperidine ring with nitrogen at position 1
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An N-methyl substituent at the nitrogen atom
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A hydroxyl group at position 3 with R stereochemistry
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A 2,4,6-trimethoxyphenyl group at position 4 with S stereochemistry
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The cis relationship between the hydroxyl at C-3 and the aromatic substituent at C-4
Physical and Chemical Properties
The physical and chemical properties of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- determine its behavior in biological systems and its potential applications in research and pharmaceutical development.
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | 1.4 | Indicates moderate lipophilicity, suggesting balanced membrane permeability |
| Hydrogen Bond Donor Count | 1 | The hydroxyl group can donate a hydrogen bond |
| Hydrogen Bond Acceptor Count | 5 | The nitrogen and four oxygen atoms can accept hydrogen bonds |
| Rotatable Bond Count | 4 | Indicates moderate conformational flexibility |
| Topological Polar Surface Area | 51.2 Ų | Suggests potential for cell membrane penetration |
| Exact Mass | 281.16270821 Da | Used for precise identification in mass spectrometry |
| Defined Atom Stereocenter Count | 2 | Indicates stereochemical complexity |
| Complexity | 288 | Medium-high complexity score |
Table 2: Computed physicochemical properties of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- .
These properties suggest that the compound possesses drug-like characteristics according to Lipinski's Rule of Five, with a moderate molecular weight, balanced lipophilicity, and appropriate numbers of hydrogen bond donors and acceptors . The topological polar surface area of 51.2 Ų falls within the range typically associated with good oral bioavailability.
Synthesis Methods
The synthesis of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- requires careful control of stereochemistry to achieve the desired cis configuration between the hydroxyl group and the trimethoxyphenyl substituent. Based on the available literature, several synthetic approaches can be employed.
Stereoselective Reduction Approach
One documented approach involves the stereoselective reduction of a ketone intermediate to establish the required stereochemistry at the hydroxyl-bearing carbon. This method exploits steric factors to control the facial selectivity of the hydride delivery:
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Preparation of a 4-(2,4,6-trimethoxyphenyl)piperidin-3-one intermediate
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Stereoselective reduction with a bulky reducing agent (e.g., L-Selectride or NaBH₄)
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Formation of the 3,4-cis isomer due to steric hindrance from the bulky trimethoxyphenyl group
This approach has been shown to provide high diastereoselectivity, with no detectable formation of the trans diastereoisomer in some cases . The bulky carbonyl group of the transitory ketone intermediate and the steric hindrance of the hydride reagent ensure the high 3,4-cis-stereoselective reduction.
Functional Group Transformations
The compound has also been synthesized as an intermediate in studies focused on chromone and flavonoid piperidine alkaloids:
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Starting from N-protected 4-(2,4,6-trimethoxyphenyl)piperidin-3-ol
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N-methylation followed by deprotection to yield the N-methyl derivative
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Verification of the product through NMR spectroscopy against literature values
This synthetic intermediate (identified as compound 28 in relevant literature) has significance in the synthesis pathway toward bioactive compounds like flavopiridol and rohitukine .
Relationship to Bioactive Compounds
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- has structural relationships with several biologically active compounds, particularly within the family of flavonoid piperidine alkaloids.
Relationship to Flavopiridol and Rohitukine
The compound serves as a key synthetic intermediate in the preparation of flavopiridol and rohitukine, which are known for their potential anticancer properties . Specifically:
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Flavopiridol (Alvocidib) is a cyclin-dependent kinase (CDK) inhibitor that has been studied for the treatment of various cancers
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Rohitukine is a chromone alkaloid with demonstrated anti-inflammatory and immunomodulatory properties
The trimethoxyphenyl moiety and the specific stereochemistry of the hydroxyl group in 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- are crucial structural features that enable its transformation into these bioactive compounds .
Research Applications
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- has several potential applications in research and drug development:
Chemical Probe Development
The compound's well-defined stereochemistry and functional group pattern make it potentially valuable as a chemical probe for studying biological systems. Its moderate lipophilicity and balanced hydrogen bonding properties suggest potential cell permeability, which is an important characteristic for chemical probes .
Synthetic Intermediate
As demonstrated in the literature, this compound serves as an important synthetic intermediate in the preparation of bioactive molecules, particularly flavonoid piperidine alkaloids with potential anticancer properties . The specific stereochemistry at positions 3 and 4 of the piperidine ring provides a foundation for further structural elaboration.
Structure-Activity Relationship Studies
The compound could be employed in structure-activity relationship studies to investigate the influence of:
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The cis stereochemistry between the hydroxyl and aryl groups
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The pattern of methoxy substitution on the phenyl ring
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Modifications to the piperidine nitrogen substituent
Such studies could yield valuable insights into the structural requirements for biological activity within this class of compounds.
Comparison with Related Compounds
Understanding the relationship between 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- and similar compounds provides context for its potential applications and properties.
| Compound | Structural Difference | Potential Impact |
|---|---|---|
| (3S,4R) isomer | Inverted stereochemistry at both stereocenters | Different three-dimensional arrangement, potentially affecting bioactivity |
| Trans isomer | Hydroxyl and aryl groups on opposite sides of the piperidine ring | Changed conformational preference and hydrogen bonding pattern |
| Variants with different methoxy substitution patterns | Altered electronic and steric properties of the aryl ring | Modified binding interactions with potential biological targets |
| N-demethylated analogue | Secondary amine instead of tertiary amine | Additional hydrogen bond donor, different basicity |
Table 3: Comparison of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- with structurally related compounds.
These structural variations affect the compounds' chemical properties and potential applications, highlighting the importance of specific structural features in determining biological activity.
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